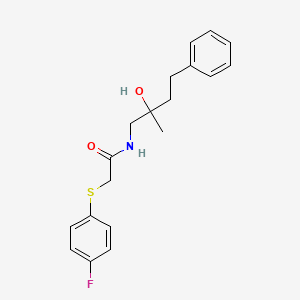
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22FNO2S and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, identified by its CAS number 1286717-66-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22FNO2S, with a molecular weight of approximately 347.4 g/mol. The compound features a fluorophenyl group , a thioether linkage , and an acetamide functional group . These structural components are believed to influence its biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FNO2S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1286717-66-5 |
| SMILES | CC(O)(CCc1ccccc1)CNC(=O)CSc1ccc(F)cc1 |
Pharmacological Profile
Research on this compound indicates several potential biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, particularly against specific cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation at micromolar concentrations.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Results indicate moderate effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antibacterial agent.
- Neuroprotective Properties : Initial investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases, potentially due to its ability to modulate neuroinflammatory pathways.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the thioether moiety may facilitate interactions with key enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors implicated in cancer and neurodegeneration, although specific receptor interactions remain to be fully elucidated.
Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Notably, the compound exhibited an IC50 value of approximately 5μM against breast cancer cells, highlighting its potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
In a comparative analysis against standard antibiotics, this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32μg/mL to 64μg/mL. These findings suggest that further optimization could enhance its antimicrobial properties.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYFYSKLDQQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














